molecular formula C6H11NO4S B7590928 (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid

Cat. No. B7590928
M. Wt: 193.22 g/mol
InChI Key: BVKGHYQZLJVVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid (MSCC) is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. MSCC is a highly stable and potent compound that has shown promising results in various studies.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that are involved in various biological processes. (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has been shown to inhibit the activity of enzymes such as aminopeptidases and dipeptidyl peptidases, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid can inhibit the growth of cancer cells and viral infections by inhibiting the activity of enzymes involved in these processes. (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has also been shown to have anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has several advantages for lab experiments. It is a highly stable and potent compound that can be easily synthesized in large quantities. (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is also relatively easy to purify, making it suitable for various applications. However, (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has some limitations, including its high cost and limited availability.

Future Directions

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has shown promising results in various studies, and there are several future directions for research on this compound. One potential direction is the development of new peptidomimetics using (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid as a building block. These peptidomimetics could be used in the treatment of various diseases, including cancer and viral infections. Another direction is the investigation of the mechanism of action of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid to better understand its potential therapeutic applications. Finally, the development of new and more efficient synthesis methods for (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid could lead to its wider use in various applications.
Conclusion
(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is a highly stable and potent compound that has shown promising results in various studies. Its potential therapeutic applications make it an exciting area of research. The synthesis method of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is straightforward and efficient, and the compound has several advantages for lab experiments. However, the high cost and limited availability of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid are some of its limitations. Future research on (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid could lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesis Methods

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of cyclobutanone with methanesulfonyl chloride, followed by the addition of ammonia. The product is then purified using chromatography to obtain pure (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid. The yield of the synthesis method is high, and the purity of the final product is excellent, making it suitable for various applications.

Scientific Research Applications

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the most promising applications of (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid is its use as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides, which are essential molecules in many biological processes. (1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid can be used to synthesize a range of peptidomimetics that have shown potential in the treatment of various diseases, including cancer and viral infections.

properties

IUPAC Name

3-(methanesulfonamido)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-12(10,11)7-5-2-4(3-5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGHYQZLJVVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,3s)-3-Methanesulfonamidocyclobutane-1-carboxylic acid

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